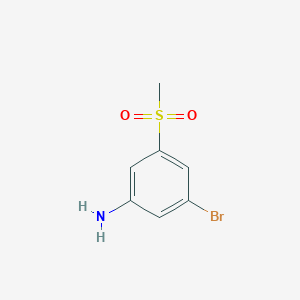

3-Bromo-5-(methylsulfonyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVOWNCCNDEBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738314 | |

| Record name | 3-Bromo-5-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62606-00-2 | |

| Record name | 3-Bromo-5-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Aniline Chemistry

Anilines are a class of organic compounds characterized by an amino group (-NH2) attached to a phenyl group (-C6H5). geeksforgeeks.org Their derivatives, including halogenated anilines, are fundamental in various industrial and chemical processes. The addition of halogen atoms to the aniline (B41778) structure significantly alters its electronic properties and reactivity, making these compounds valuable intermediates in synthesis. researchgate.net

Halogenation, the process of introducing a halogen atom, is a key reaction in organic chemistry. researchgate.net For anilines, this electrophilic substitution reaction is highly efficient due to the electron-donating nature of the amino group, which activates the benzene (B151609) ring. scienceinfo.com This high reactivity, however, can sometimes lead to multiple substitutions, as seen in the reaction of aniline with bromine water to form 2,4,6-tribromoaniline. wikipedia.org To achieve selective halogenation, protecting groups are often employed. wikipedia.org

3-Bromo-5-(methylsulfonyl)aniline fits within this class of compounds, featuring a bromine atom and a methylsulfonyl group on the aniline core. The presence of these functional groups provides specific reactive sites for further chemical modifications.

Role As a Privileged Scaffold and Key Intermediate in Organic Synthesis

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. While there is no direct evidence to classify 3-Bromo-5-(methylsulfonyl)aniline as a privileged scaffold itself, its derivatives have shown importance in the synthesis of biologically active molecules.

Halogenated anilines, in general, are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com For instance, 3-bromoaniline (B18343) is a precursor for various drugs, including those with applications as antithrombotic agents and antibiotics. guidechem.com Similarly, derivatives of 3-bromo-5-(trifluoromethyl)aniline (B1272211), a structurally related compound, are investigated for their potential as anticancer agents. google.com The trifluoromethyl group in this analogue is noted to enhance properties like lipophilicity and metabolic stability, which are important in drug design.

The synthetic utility of halogenated anilines is further highlighted by their use in cross-coupling reactions, which are fundamental for creating complex molecules from simpler starting materials. ossila.com

Current Research Landscape and Identified Knowledge Gaps in the Field

Strategies for the Preparation of this compound

The synthesis of this compound can be approached through several strategic pathways, each leveraging fundamental principles of organic chemistry to install the desired substituents onto the aromatic ring.

Directed Halogenation Approaches on Sulfonylated Aniline Precursors

One of the most direct methods for synthesizing this compound involves the selective halogenation of a sulfonylated aniline precursor, such as 3-(methylsulfonyl)aniline. In this approach, the directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The amine (-NH₂) group is a powerful activating group and an ortho-, para-director, while the methylsulfonyl (-SO₂CH₃) group is a deactivating group and a meta-director.

When 3-(methylsulfonyl)aniline is the starting material, the amine group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), while the methylsulfonyl group directs to the meta positions (positions 2, 4, and 6 relative to itself, which are positions 1, 3, and 5 on the ring). The combined influence of these groups directs the incoming electrophile, in this case, a bromine cation (Br⁺), to position 5, which is meta to the methylsulfonyl group and ortho to the amine group.

The bromination reaction is typically carried out using molecular bromine (Br₂) in the presence of a suitable solvent, such as acetic acid. benchchem.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where the Br⁺ electrophile is attacked by the electron-rich aniline ring. libretexts.orglibretexts.org

A general representation of this synthetic approach is shown below:

Starting Material: 3-(Methylsulfonyl)aniline Reagent: Bromine (Br₂) Solvent: Acetic Acid Product: this compound

| Precursor | Reagents | Key Transformation | Reference |

| 3-(Methylsulfonyl)aniline | Br₂, Acetic Acid | Electrophilic Aromatic Bromination | benchchem.com |

Electrophilic Aromatic Sulfonylation Reactions on Bromoaniline Derivatives

An alternative strategy involves the introduction of the methylsulfonyl group onto a bromoaniline derivative. This can be achieved through electrophilic aromatic sulfonation. The starting material for this approach would be 3-bromoaniline (B18343). The sulfonation of aromatic compounds is typically accomplished using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. organicchemistrytutor.comyoutube.com The electrophile in this reaction is SO₃ or its protonated form. youtube.commasterorganicchemistry.com

In the case of 3-bromoaniline, both the bromine atom and the amine group will influence the position of the incoming sulfonyl group. The amine group is an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The powerful activating effect of the amine group will predominantly direct the sulfonation to the positions ortho and para to it (positions 2, 4, and 6). Position 5 is meta to the amine and therefore not favored. This makes the direct sulfonylation of 3-bromoaniline to achieve the desired 3-bromo-5-sulfonated product challenging. Subsequent conversion of the sulfonic acid to the methylsulfonyl group would be required.

Due to these regioselectivity challenges, this is often a less favored route compared to the directed halogenation of a pre-existing sulfonylated aniline.

Multi-step Convergent Synthetic Pathways for Substituted Anilines

Complex substituted anilines like this compound are often synthesized through multi-step convergent pathways. These routes allow for greater control over the regiochemistry by introducing the functional groups in a specific order.

One such pathway could start with a different precursor and involve a series of reactions including nitration, reduction, halogenation, and sulfonation or its equivalent. For instance, a synthetic route analogous to the preparation of 3-bromo-5-trifluoromethylaniline could be envisioned. google.com That synthesis starts with 4-bromo-2-trifluorotoluene and proceeds through acetylation, nitration, deacetylation, deamination, and reduction steps. google.com

A plausible multi-step synthesis for this compound could involve:

Nitration of a suitable starting material.

Reduction of the nitro group to an amine.

Halogenation or Sulfonylation at a specific step where the directing effects of the existing substituents favor the desired isomer.

These multi-step approaches, while longer, offer the flexibility to build the molecule with the precise arrangement of functional groups required. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The presence of both an aniline moiety and an aryl bromide in this compound provides two reactive handles for further chemical modifications, making it a versatile intermediate.

Chemical Modifications and Reactions of the Aniline Moiety

The primary amine group (-NH₂) of the aniline moiety is nucleophilic and can undergo a variety of chemical transformations. These reactions are fundamental in using this compound as a building block for larger, more complex molecules.

Common reactions involving the aniline group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amine group or to introduce new functionalities.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (Sandmeyer reaction).

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Buchwald-Hartwig Amination: The aniline can act as the amine component in this palladium-catalyzed cross-coupling reaction to form diarylamines or alkylarylamines.

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acyl chloride, Pyridine | Amide |

| Sulfonylation | Sulfonyl chloride, Pyridine | Sulfonamide |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

Cross-Coupling and Substitution Reactions Involving the Aryl Bromide

The carbon-bromine bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.net The aryl bromide can serve as the electrophilic partner in these reactions.

Prominent cross-coupling reactions for aryl bromides include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form an aryl-alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond.

Stille Coupling: Palladium-catalyzed reaction with an organotin reagent.

Ullmann Condensation: Copper-catalyzed reaction, often used for forming diaryl ethers or diarylamines. nih.gov

These reactions are powerful tools for elaborating the structure of this compound, allowing for the introduction of a wide variety of substituents at the bromine position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. nih.govgelest.com

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | C-C |

| Heck | Alkene | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Ligand, Base | C-N |

| Stille | Organostannane | Pd catalyst | C-C |

Transformations and Oxidations of the Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) group is a key feature of the this compound molecule. It is a strong electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution reactions. This deactivating effect influences the regioselectivity of reactions involving the aniline or bromo functionalities.

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (S(VI)), making it generally resistant to further oxidation under standard chemical conditions. Transformations involving this group are not common and typically require harsh reaction conditions that may affect other functional groups in the molecule. The stability of the methylsulfonyl group is often advantageous, as it can be carried through multi-step syntheses without the need for protecting groups.

Utilization of this compound as a Core Synthetic Building Block

The unique combination of functional groups in this compound makes it a valuable precursor in various synthetic applications. The aniline moiety provides a nucleophilic center and a site for diazotization or acylation, while the bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions.

Substituted anilines are crucial components in a vast array of medicinally active compounds, particularly in the development of kinase inhibitors for cancer therapy. The structural motif of this compound is analogous to other intermediates, such as 3-bromo-5-(trifluoromethyl)aniline, which are used in the synthesis of potent kinase inhibitors.

For example, a common synthetic strategy involves the N-arylation of an imidazole derivative with a substituted bromoaniline. In a similar fashion, this compound can be coupled with a heterocyclic partner, like 4-methylimidazole, via a copper-mediated reaction to form an N-arylimidazole intermediate. This intermediate can then be further elaborated into a final drug candidate. The methylsulfonyl group in this context acts as a key pharmacophore, potentially forming hydrogen bonds with amino acid residues in the target protein's binding pocket.

The synthesis of kinase inhibitors often involves a convergent route where different fragments of the final molecule are prepared separately and then combined. In a representative synthesis, an intermediate derived from this compound could be coupled with another fragment containing a different heterocyclic system to produce the final complex molecule. nih.govketonepharma.com

Table 1: Examples of Kinase Inhibitors with Substituted Aniline Moieties

| Kinase Inhibitor | Aniline-based Intermediate Example | Therapeutic Target |

| Nilotinib | 3-(Trifluoromethyl)-5-amino-benzonitrile | BCR-ABL |

| Lapatinib | N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | EGFR, HER2 |

| Bosutinib | 2,4-dichloro-5-methoxyaniline | Src, ABL |

This table illustrates the importance of substituted anilines in the structure of various kinase inhibitors.

The development of novel phthalic-based anticancer tyrosine kinase inhibitors has also utilized substituted anilines like 3-(trifluoromethyl)aniline to construct the final active compounds. google.com This highlights the adaptability of aniline building blocks, including this compound, in creating diverse molecular scaffolds for drug discovery.

The structural features of this compound are also highly relevant in the field of agrochemicals. Halogenated anilines are foundational components of many herbicides, fungicides, and insecticides. ketonepharma.comketonepharma.comepa.gov The bromine atom and the methylsulfonyl group contribute to the molecule's metabolic stability and its ability to bind to specific biological targets in pests and pathogens.

For instance, the fungicide Boscalid is synthesized from a substituted biphenyl amine, which is prepared through a Suzuki coupling followed by reduction of a nitro group to an aniline. wikipedia.orgacs.orgnsf.gov Similarly, this compound could be used in Suzuki or other cross-coupling reactions to generate complex scaffolds for new agrochemical candidates. The insecticide Fipronil, a phenylpyrazole, demonstrates the utility of highly substituted aromatic rings in creating potent agrochemicals. google.comresearchgate.netresearchgate.net

A structure-activity relationship study of anilino-triazine insecticides revealed that electron-withdrawing substituents, such as bromine, on the aniline ring were preferred for enhanced insecticidal potency. nih.gov This finding suggests that this compound, with its two electron-withdrawing groups, is a promising starting material for the synthesis of novel and effective agrochemicals. While specific, commercialized agrochemicals derived directly from this compound are not widely documented in public literature, its chemical profile makes it a strong candidate for inclusion in screening libraries for the discovery of new bioactive molecules.

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) represents a cutting-edge approach in drug discovery. PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

These molecules are modular and consist of three components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two. This compound is an excellent scaffold for the synthesis of such degraders.

Table 2: Modular Components of a PROTAC

| Component | Function | Potential Synthetic Handle from this compound |

| Warhead | Binds to the Protein of Interest (POI) | The bromo group can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach the warhead ligand. |

| Linker | Connects the warhead and the E3 ligase ligand | The aniline group can be acylated or alkylated to attach the linker. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL) | Can be part of the linker assembly attached to the aniline nitrogen. |

The synthesis of a PROTAC utilizing this compound could proceed by first modifying the aniline nitrogen with a pre-formed linker-E3 ligase ligand conjugate. The remaining bromine atom then serves as a reactive handle for a subsequent palladium-catalyzed cross-coupling reaction to introduce the ligand for the target protein. The methylsulfonyl group, with its specific polarity and hydrogen-bonding capabilities, can play a crucial role in the binding affinity and selectivity of the "warhead" portion of the PROTAC to the target protein. The versatility of this building block allows for the systematic variation of the linker, warhead, and their connection points to optimize the degradation efficiency of the resulting PROTAC. acs.orgrsc.orgtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework, connectivity, and electronic environment can be obtained.

The ¹H NMR spectrum of this compound provides critical information about the number and environment of protons in the molecule. The methyl group of the methylsulfonyl substituent is expected to appear as a sharp singlet, typically in the range of 3.0-3.3 ppm, due to the strong deshielding effect of the adjacent sulfonyl group. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect to see three distinct signals, likely appearing as multiplets (triplets or doublet of doublets) due to meta and ortho coupling, in the range of 7.0-7.8 ppm. chemicalforums.comucl.ac.uk The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. rsc.org

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons, and one for the methyl carbon. The carbon atom attached to the bromine (C-Br) and the one attached to the sulfonyl group (C-SO₂) would be significantly influenced by these substituents. researchgate.net The carbon attached to the amine group (C-NH₂) would also have a characteristic chemical shift. The remaining aromatic carbons (C-H) will appear in the typical aromatic region of ~110-130 ppm. chemicalbook.com The methyl carbon of the sulfonyl group is anticipated to appear in the 40-45 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -SO₂CH ₃ | ~3.1 | ~44 |

| Ar-H (H2, H4, H6) | 7.2 - 7.6 (multiplets) | 115 - 145 |

| -NH ₂ | Broad, variable | N/A |

| C -NH₂ (C1) | N/A | ~148 |

| C -H (C2) | N/A | ~118 |

| C -Br (C3) | N/A | ~122 |

| C -H (C4) | N/A | ~125 |

| C -SO₂CH₃ (C5) | N/A | ~142 |

| C -H (C6) | N/A | ~120 |

Note: Predicted values are estimates based on data for similar compounds and substituent effects. Actual values may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the ring and confirm their relative positions. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). libretexts.orguvic.ca It allows for the direct assignment of each aromatic carbon signal to its attached proton. The methyl proton singlet would correlate to the methyl carbon signal, confirming its identity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH). sdsu.edu This is crucial for piecing together the molecular structure. Key expected correlations would include:

The methyl protons (-CH₃) showing a correlation to the aromatic carbon to which the sulfonyl group is attached (C5).

Together, these 2D NMR techniques provide a detailed and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. srce.hr

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₈BrNO₂S), the calculated exact mass provides a high-confidence confirmation of its molecular formula.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity separated by 2 m/z units, corresponding to [M]⁺ and [M+2]⁺. miamioh.edu

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways. For aromatic sulfones, a common fragmentation involves the loss of the sulfonyl group or parts of it. researchgate.netacs.org A likely fragmentation pathway for this compound could involve:

Loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion.

Subsequent or direct loss of sulfur dioxide (SO₂) to form an [M-64]⁺ ion. nih.gov

Cleavage of the C-S bond, leading to the loss of the entire methylsulfonyl radical (•SO₂CH₃), resulting in a fragment corresponding to the 3-bromoaniline radical cation.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO₂S |

| Calculated Exact Mass [M]⁺ (for ⁷⁹Br) | 248.9486 |

| Calculated Exact Mass [M+2]⁺ (for ⁸¹Br) | 250.9466 |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies of Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.commdpi.com The two techniques are often complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

For this compound, the key functional groups are the amine (-NH₂), the sulfone (-SO₂-), the substituted benzene ring, and the carbon-bromine bond (C-Br).

Amine Group (-NH₂): The N-H stretching vibrations are typically observed in the FT-IR spectrum as two distinct bands in the region of 3300-3500 cm⁻¹. chemicalforums.com The N-H bending (scissoring) mode usually appears around 1600-1650 cm⁻¹.

Sulfonyl Group (-SO₂-): This group is characterized by two strong, sharp absorption bands in the FT-IR spectrum corresponding to asymmetric and symmetric S=O stretching. These typically appear near 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. nih.gov Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found in the 650-900 cm⁻¹ range.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 650 cm⁻¹. This region is often more clearly observed in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | FT-IR, Raman |

| N-H Bend | 1600 - 1650 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| S=O Asymmetric Stretch | 1300 - 1350 | FT-IR |

| S=O Symmetric Stretch | 1140 - 1160 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR |

| C-S Stretch | 650 - 750 | Raman, FT-IR |

X-ray Crystallographic Analysis for Single-Crystal Solid-State Structure Determination

While NMR provides the structure in solution and MS confirms the elemental composition, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. wikipedia.org This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. nih.gov

For this compound, a successful crystallographic analysis would require growing a suitable single crystal of the material. The analysis would yield data such as:

Crystal System and Space Group: Describing the symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). researchgate.net

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise measurement of all bond lengths (e.g., C-C, C-N, C-S, S=O, C-Br) and angles, confirming the planarity of the benzene ring and the geometry around the sulfur and nitrogen atoms. wikipedia.org

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amine group and oxygen atoms of the sulfonyl group, as well as other non-covalent interactions like π-π stacking or halogen bonding.

Although a specific crystal structure for this compound is not detailed in the searched literature, the application of this technique would provide the ultimate confirmation of its three-dimensional structure and intermolecular packing forces.

Computational and Theoretical Chemistry Studies of 3 Bromo 5 Methylsulfonyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 3-Bromo-5-(methylsulfonyl)aniline. These calculations provide a detailed picture of the molecule's geometry and the distribution of its electrons, which are key determinants of its chemical properties.

Density Functional Theory (DFT) Optimizations of Molecular Geometry and Conformations

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to find the global minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest energy is identified.

The key structural parameters that would be determined from such an optimization include:

Bond Lengths: The distances between the atoms of the benzene (B151609) ring, the carbon-bromine bond, the carbon-sulfur bond, the sulfur-oxygen bonds, the sulfur-methyl bond, and the carbon-nitrogen bond of the aniline (B41778) group.

Dihedral Angles: The torsional angles that describe the rotation around single bonds, such as the orientation of the methylsulfonyl group and the aniline group relative to the benzene ring.

These optimized geometric parameters are crucial for understanding the steric and electronic effects within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

For this compound, the analysis of these orbitals would reveal:

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Distribution of HOMO and LUMO: The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline group and the benzene ring, while the LUMO would likely be distributed over the electron-withdrawing methylsulfonyl group and the bromine atom.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's electronic properties.

| Electronic Property | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of the molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

These calculated parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Electrostatic Potential Surface Mapping for Understanding Reactivity and Interactions

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is colored to indicate regions of different electrostatic potential:

Red: Regions of high negative potential, typically associated with lone pairs of electrons on electronegative atoms (like the oxygen atoms of the sulfonyl group and the nitrogen of the aniline group). These are sites that are attractive to electrophiles.

Blue: Regions of high positive potential, usually found around hydrogen atoms attached to electronegative atoms and other electron-deficient areas. These sites are prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP surface would likely show strong negative potentials around the sulfonyl oxygens and the aniline nitrogen, highlighting these as key sites for hydrogen bonding and other intermolecular interactions. A region of positive potential would be expected around the amine hydrogens.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.

An MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions.

Force Field Application: Using a classical force field (e.g., AMBER, CHARMM) to describe the potential energy of the system as a function of the atomic positions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.

The resulting trajectory provides a wealth of information about the molecule's conformational flexibility. Analysis of this trajectory allows for the exploration of the conformational landscape, identifying the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Prediction of Spectroscopic Parameters and Comparative Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum for this compound would show characteristic peaks for the N-H stretching of the aniline group, the S=O stretching of the sulfonyl group, and various C-H and C-C vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts can be directly compared to experimental NMR spectra to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. This would reveal the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

A strong correlation between the predicted and experimental spectra would lend confidence to the computational model and the insights derived from it.

Computational Modeling of Biomolecular Interactions and Drug Design Parameters

The structural and electronic information obtained from the aforementioned computational studies is highly valuable in the context of drug design. Computer-aided drug design (CADD) techniques can be employed to predict how this compound might interact with a biological target, such as an enzyme or a receptor. google.com

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein. The optimized geometry of this compound would be "docked" into the binding site of a protein of interest. The scoring functions used in docking estimate the binding affinity, providing a rank for the molecule as a potential inhibitor or ligand. The MEP surface helps in understanding the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. The computational data for this compound can contribute to building or refining pharmacophore models for a particular class of therapeutic agents.

ADMET Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a compound.

Through these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing a solid foundation for further experimental investigation and potential application in various fields of chemistry and medicinal science.

Ligand-Target Docking Studies for Potential Biological Targets

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. In the context of this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

Research into a series of bromoaniline derivatives has highlighted their potential as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that is a significant target in cancer therapy. researchgate.netsciencescholar.usneliti.com In one such study, a series of ten bromoaniline derivatives, designated 5a-5j, were docked into the ATP-binding site of HSP90 (PDB ID: 2VCJ). researchgate.netneliti.com The docking calculations were performed using the GLIDE module of the Schrödinger software suite, employing the extra precision (XP) mode to ensure accuracy. researchgate.net

Among the series, a lead compound, designated as compound 5a , exhibited the most favorable binding energetics, suggesting it as a promising candidate for further development. researchgate.net The docking results for compound 5a and its analogs are summarized in the table below.

| Compound | Docking Score (kcal/mol) | Glide Energy (kcal/mol) |

|---|---|---|

| Compound 5a | -8.52 | -55.12 |

| Compound 5b | -7.89 | -50.23 |

| Compound 5c | -7.65 | -48.91 |

| Compound 5d | -7.43 | -47.56 |

| Compound 5e | -7.21 | -46.88 |

Pharmacophore Modeling for Rational Analog Design and Optimization

Pharmacophore modeling is a powerful computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model then serves as a template for the design of new, potentially more active, analogs. For a compound like this compound, pharmacophore modeling can guide the strategic placement of functional groups to enhance its interaction with a target protein, such as HSP90.

While a specific pharmacophore model for this compound is not yet publicly available, a hypothetical model can be constructed based on the known structural requirements for HSP90 inhibitors. A typical pharmacophore for an HSP90 inhibitor would include:

One or more hydrogen bond acceptors: These are crucial for interacting with key donor residues in the ATP-binding site. The sulfonyl group in this compound is a prime candidate for this feature.

One or more hydrogen bond donors: The aniline amine group can act as a hydrogen bond donor, another critical interaction point.

Aromatic rings: These provide a scaffold for the molecule and engage in pi-pi stacking or hydrophobic interactions. The benzene ring of the title compound fulfills this requirement.

Hydrophobic features: These are important for occupying hydrophobic pockets within the binding site, enhancing binding affinity. The bromo group and the methyl group of the methylsulfonyl moiety can contribute to these interactions.

A hypothetical pharmacophore model for analogs of this compound is presented in the table below, outlining the key chemical features and their potential roles in binding.

| Pharmacophoric Feature | Potential Functional Group on Analog | Rationale for Inclusion |

|---|---|---|

| Hydrogen Bond Acceptor | Sulfonyl, Carbonyl, Nitro | Interaction with donor residues in the active site. |

| Hydrogen Bond Donor | Amine, Hydroxyl, Amide | Interaction with acceptor residues in the active site. |

| Aromatic Ring | Substituted Phenyl, Heterocycle | Scaffold for optimal positioning of other features and potential for pi-stacking. |

| Hydrophobic Group | Halogen, Alkyl, Trifluoromethyl | Occupation of hydrophobic pockets to increase binding affinity. |

By using such a pharmacophore model, medicinal chemists can rationally design new analogs of this compound with an improved binding profile. For instance, the model might suggest the introduction of an additional hydrogen bond donor or the modification of the hydrophobic groups to better fit the topology of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. For a series of analogs based on the this compound scaffold, a QSAR model could be invaluable for predicting their inhibitory potency against a specific target.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties. Examples of relevant descriptors for a series of this compound analogs are provided in the table below.

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | Hammett constant (σ), Dipole moment | Influence on electrostatic interactions and hydrogen bonding capacity. |

| Steric | Molar refractivity (MR), Taft steric parameter (Es) | Impact on the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP, Hydrophobic field | Contribution to binding affinity through hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Characterization of molecular size, shape, and branching. |

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to derive a QSAR equation. A hypothetical QSAR equation for a series of this compound analogs might take the following form:

pIC₅₀ = c₀ + c₁σ + c₂MR + c₃LogP

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.

σ , MR , and LogP are the Hammett constant, molar refractivity, and partition coefficient, respectively.

c₀, c₁, c₂, and c₃ are regression coefficients determined from the statistical analysis.

The predictive power of the QSAR model is rigorously validated using both internal and external test sets of compounds. A validated QSAR model can then be used to screen virtual libraries of compounds, identifying those with the highest predicted activity for subsequent synthesis and biological testing, thereby streamlining the drug discovery process.

Biological and Pharmacological Research on 3 Bromo 5 Methylsulfonyl Aniline and Its Structural Analogs

Preclinical Evaluation of Therapeutic Potential

The therapeutic potential of compounds containing the methylsulfonyl-aniline scaffold has been evaluated in various preclinical models, demonstrating their efficacy in disease-relevant settings.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of potential anticancer agents. Structural analogs of 3-bromo-5-(methylsulfonyl)aniline have shown significant antitumor activity in such models.

For instance, in a study utilizing a xenograft model with 3T3 cells expressing the EML4-ALK fusion protein, a 1,3,5-triazine derivative incorporating a 3-(methanesulfonyl)anilino moiety demonstrated potent antitumor activity. Oral administration of this compound resulted in significant tumor growth inhibition. In another example, a pyrazine-2-carboxamide derivative with the same moiety showed 81% tumor growth inhibition when administered orally. A related compound from the same study exhibited even more potent effects, causing 62% tumor regression after five days of oral administration.

These studies underscore the potential of this chemical scaffold to translate from in vitro potency to in vivo efficacy, a critical step in the drug development process.

Table 1: In Vivo Efficacy of Structural Analogs in a Xenograft Model

| Compound | Dosage | Effect |

|---|---|---|

| Pyrazine-2-carboxamide derivative | Not Specified | 81% tumor growth inhibition |

Pharmacokinetics, the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME), is a crucial aspect of preclinical evaluation. A favorable PK profile is essential for a drug to reach its target in sufficient concentrations to exert its therapeutic effect.

In a study of 2,4-diamino pyrimidine derivatives with a sulfone-substituted pyrazole side-chain, designed as ALK inhibitors, a lead compound demonstrated favorable pharmacokinetic profiles in both rats and dogs. This suggests that molecules with a sulfonyl-aniline-like component can be developed to have good bioavailability and suitable metabolic stability for in vivo use.

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. For kinase inhibitors, a key PD marker is the inhibition of the target kinase and its downstream signaling pathways in vivo. In the aforementioned xenograft studies, the observed tumor regression is a direct consequence of the drug's pharmacodynamic effect, i.e., the inhibition of ALK kinase activity in the tumor cells.

Comprehensive Structure-Activity Relationship (SAR) Development for Biological Optimization

The development of potent and selective therapeutic agents relies heavily on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR studies have provided valuable insights for optimizing their properties as kinase inhibitors.

In the development of EML4-ALK inhibitors, the SAR of the sulfonyl moiety was specifically investigated. These studies revealed that a 2-isopropylsulfonyl derivative had the most potent inhibitory activity against EML4-ALK. This highlights the importance of the nature and substitution pattern of the sulfonyl group in determining the compound's potency.

Furthermore, the position of the sulfonyl group on the aniline (B41778) ring is critical. The docking models of these inhibitors with the ALK kinase domain indicate that the 3-(methanesulfonyl)anilino moiety extends into a specific region of the protein. Modifications to this part of the molecule can significantly impact its binding affinity and, consequently, its inhibitory activity.

Table 2: Key Structural Features and their Impact on Activity

| Structural Feature | Observation | Implication for Activity |

|---|---|---|

| Sulfonyl Group | Essential for potent inhibitory activity. | Plays a key role in binding to the target protein. |

| Position of Sulfonyl Group | The 3-position on the aniline ring is favored in some inhibitor designs. | Directs the moiety into a specific region of the binding pocket. |

| Substitution on Sulfonyl Group | An isopropyl group was found to be optimal in one series of ALK inhibitors. | Fine-tunes the interaction with the target protein. |

Emerging Research Directions and Advanced Applications of 3 Bromo 5 Methylsulfonyl Aniline

Role in Targeted Protein Degradation (TPD) Technologies and PROTAC Development

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. A leading TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov

While direct research citing 3-Bromo-5-(methylsulfonyl)aniline in published PROTAC constructs is limited, its chemical architecture makes it a highly relevant scaffold for PROTAC development. A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ligase (like Cereblon or VHL), and a linker connecting them. The development of novel, potent, and selective ligands for both the target protein and the E3 ligase is a cornerstone of advancing PROTAC technology.

The this compound structure offers several strategic advantages for synthesizing these critical PROTAC components:

Versatile Chemical Handles: The aniline (B41778) (NH2) group and the bromine (Br) atom serve as versatile reaction points. The amine can be readily modified to build out the linker or be incorporated into a larger pharmacophore that binds to the target protein or E3 ligase. The bromine atom is ideal for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the efficient and modular attachment of different chemical moieties.

Structural Rigidity and Vectorial Control: The benzene (B151609) ring provides a rigid core, which can help in controlling the spatial orientation of the attached ligands. The meta-substitution pattern of the bromo and methylsulfonyl groups influences the electronic properties and the directional vectors of the molecule, which is crucial for achieving the precise ternary complex formation (Target-PROTAC-E3 Ligase) required for effective degradation.

Modulation of Physicochemical Properties: The methylsulfonyl (-SO2CH3) group is a key feature. As a strong hydrogen bond acceptor and a group that enhances water solubility, it can improve the pharmacokinetic properties of a potential drug candidate, a common challenge in PROTAC design.

Researchers are continuously exploring new chemical matter to expand the toolbox for PROTACs. Scaffolds like this compound are valuable starting points for creating libraries of ligands to be screened for binding affinity to various proteins of interest, thereby paving the way for the next generation of protein degraders. nih.govnih.gov

Development of Novel Therapeutic Agents for Unmet Medical Needs

The search for new chemical entities to treat diseases with high unmet medical needs, particularly cancer, is a primary focus of medicinal chemistry. Substituted anilines are privileged structures found in a multitude of approved drugs. The specific substitution pattern of this compound makes it an important intermediate for synthesizing potential new therapeutic agents.

A key example is the use of structurally similar compounds as intermediates in the development of anticancer drugs. For instance, a patent describes the preparation of 3-bromo-5-trifluoromethylaniline as a crucial intermediate for novel anticancer medicines, highlighting the value of the 3-bromo-aniline core in oncology research. google.com The synthesis pathway outlined in the patent involves multiple steps including acetylation, nitration, deacetylation, deamination, and reduction to arrive at the desired substituted aniline. google.com

Further research into related bromophenyl compounds underscores this potential. A study on the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated their anticancer activity across numerous cancer cell lines. mdpi.com In this work, the 3-bromobenzonitrile, a related precursor, was a key starting material. The resulting compounds showed significant growth inhibition against specific cancer cell lines, with molecular docking studies suggesting tubulin inhibition as a possible mechanism of action. mdpi.com

The data below summarizes the growth inhibition for a particularly sensitive cell line from the study.

| Compound | Cancer Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) |

| 4e | SNB-75 (CNS Cancer) | -41.25 | 41.25% |

| 4i | SNB-75 (CNS Cancer) | -38.94 | 38.94% |

| 4i | UO-31 (Renal Cancer) | -30.14 | 30.14% |

| 4i | CCRF-CEM (Leukemia) | -26.92 | 26.92% |

| 4i | EKVX (Non-Small Cell Lung Cancer) | -26.61 | 26.61% |

| 4i | OVCAR-5 (Ovarian Cancer) | -23.12 | 23.12% |

| Data derived from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs at a 10⁻⁵ M concentration. mdpi.com |

These findings collectively suggest that the 3-bromo-substituted phenyl motif, as present in this compound, is a valuable pharmacophore for the design of new therapeutic agents, particularly those targeting cell proliferation pathways in cancer.

Integration into Continuous Flow Chemistry and Scalable Synthesis Methodologies

The transition from traditional batch manufacturing to continuous flow chemistry represents a major innovation in pharmaceutical production. Continuous flow offers significant advantages in terms of safety, efficiency, scalability, and product quality. ajinomoto.comresearchgate.net The synthesis of complex pharmaceutical intermediates like this compound is well-suited for adaptation to flow chemistry platforms.

Traditional batch synthesis of related compounds, such as 3-bromo-5-trifluoromethylaniline, involves a sequence of distinct, time-consuming steps with isolation of intermediates at each stage. google.com A hypothetical comparison illustrates the potential benefits of a continuous flow approach.

| Synthesis Step | Traditional Batch Process google.com | Potential Continuous Flow Process |

| Reaction Control | Large reactor vessels with potential temperature and concentration gradients. | Microreactors or tubular reactors with precise control over temperature, pressure, and mixing. ajinomoto.com |

| Hazardous Reagents | Handling of large quantities of hazardous reagents (e.g., nitric acid, bromine) in a single vessel. | On-demand generation and immediate consumption of hazardous reagents in small volumes, significantly increasing safety. ajinomoto.com |

| Workup/Purification | Time-consuming liquid-liquid extractions and crystallizations after each step. | Integration of in-line extraction, separation, and purification modules (e.g., mixer-settlers, automated chromatography). nih.gov |

| Scalability | Scaling up requires larger, more expensive reactors and presents new safety challenges. | Scaling up is achieved by running the system for longer durations or by "numbering up" (running multiple systems in parallel). researchgate.net |

| Overall Time | Multi-day process with significant manual handling. | Potential for a fully automated, end-to-end process with significantly reduced cycle times. nih.gov |

Flow chemistry enables the use of reaction conditions, such as high temperatures and pressures, that are often unsafe in large batch reactors. ajinomoto.com This can accelerate reaction rates and unlock novel chemical transformations. For the synthesis of this compound and its derivatives, multi-step sequences involving nitration, reduction, and halogenation could be telescoped into a single, continuous operation, minimizing manual handling and potential for side reactions. The use of technologies like Continuous Stirred Tank Reactors (CSTRs) or specialized plate reactors can accommodate a wide range of reaction types, including those involving slurries or corrosive agents. ajinomoto.com

Future Prospects in Chemical Biology and Medicinal Chemistry Beyond Traditional Drug Discovery

Beyond its role as a precursor in traditional drug discovery, this compound holds promise as a tool in the broader fields of chemical biology and advanced medicinal chemistry. These disciplines seek to understand and manipulate biological systems at the molecular level, often requiring specialized chemical probes.

The structure of this compound is ideal for derivatization into such probes. Its reactive handles can be used to attach various functional groups:

Affinity-Based Probes: By attaching a reporter tag like a fluorophore or biotin (B1667282) to the aniline nitrogen, the molecule could be converted into a probe to identify and visualize the cellular targets of a drug candidate derived from its scaffold.

Photoaffinity Labels: The aryl ring could be further functionalized with a photolabile group. Upon binding to a target protein, UV irradiation would trigger a covalent bond, allowing for irreversible labeling and subsequent identification of the protein's binding site.

Fragment-Based Discovery: The core molecule itself is an ideal candidate for fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules ("fragments") are screened for weak but efficient binding to a biological target. Hits are then grown or linked to create a more potent lead compound. The this compound fragment offers specific interaction points (hydrogen bond accepting sulfonyl group, aromatic ring) that could be identified through biophysical methods like Surface Plasmon Resonance (SPR) or X-ray crystallography. nih.gov

Furthermore, this scaffold can be instrumental in exploring novel therapeutic paradigms like the modulation of protein-protein interactions (PPIs). nih.gov Many disease pathways are driven by aberrant PPIs, which have been historically considered "undruggable" with small molecules. The directional vectors and functional groups of this compound provide a starting point for designing molecules that can fit into the complex interfaces between two proteins, disrupting their pathological interaction.

The versatility of this compound ensures its continued relevance not just for creating drugs, but for creating the very tools that help discover and validate the next generation of therapeutic targets.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-5-(methylsulfonyl)aniline, and how can reaction yields be improved?

- Methodology : The synthesis typically involves sulfonylation and bromination steps. For example, copper-catalyzed coupling of 3-Bromo-5-methylaniline with sodium methanesulfinate in DMSO at 85°C under inert conditions achieves sulfonylation (60% yield) . Optimization strategies include:

- Using L-proline as a ligand to stabilize intermediates.

- Adjusting stoichiometry (e.g., 1.2 equivalents of sodium methanesulfinate).

- Purification via flash chromatography with dichloromethane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H NMR : Distinct aromatic proton signals (δ 7.10–7.89 ppm) and methylsulfonyl group (δ 3.01–3.07 ppm) confirm substitution patterns .

- Mass Spectrometry (ESI-TOF) : Molecular ion peaks at m/z 371.4 [2M+H]+ and 303.2 [M+NH4]+ validate molecular weight .

- LC-UV-DAD : Detects impurities (<1.5%) and monitors reaction progress via retention time matching .

Q. How does the methylsulfonyl group influence the stability of this compound under acidic or oxidative conditions?

- Methodology : Stability studies involve:

- pH-dependent degradation assays : Expose the compound to HCl/NaOH (0.1–2 M) and monitor decomposition via HPLC .

- Oxidative stress tests : Use H2O2 or UV irradiation to assess sulfone group resistance. The methylsulfonyl group enhances stability compared to sulfonamides, as shown in microbial degradation pathways of analogous compounds .

Advanced Research Questions

Q. How can unknown impurities in this compound be identified and quantified?

- Methodology :

- LC-SPE/NMR : Combines UHPLC separation with SPE trapping and cryogenic NMR probes for low-abundance impurities. For example, 3-Bromo-5-(trifluoromethyl)aniline impurities were identified using 1D/2D NMR and MS/MS fragmentation .

- Isotopic labeling : Introduce 13C or 15N to trace impurity origins during synthesis.

Q. What are the degradation pathways of this compound in environmental or biological systems?

- Methodology :

- Microbial degradation assays : Incubate with Pseudomonas spp. and track intermediates (e.g., 2-(methylsulfonyl)aniline) via LC-MS. Sulfone groups are resistant to desulfonation but may undergo dehalogenation .

- Photocatalytic degradation : Use MnFe2O4/Zn2SiO4 catalysts under solar radiation; monitor byproducts (e.g., CO3^2−, SO4^2−) via ion chromatography .

Q. How can regioselectivity challenges in modifying this compound be addressed for functionalization?

- Methodology :

- Directed ortho-metalation : Use lithium bases to deprotonate specific positions, followed by electrophilic quenching (e.g., bromination) .

- Pd-catalyzed cross-coupling : For Suzuki-Miyaura reactions, prioritize aryl bromides over sulfone groups. Optimize ligands (XPhos) and bases (Cs2CO3) to suppress side reactions .

Q. What computational tools predict the reactivity of this compound in drug discovery contexts?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。